molecular formula C25H27N5O6 B2576035 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 951616-46-9

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2576035
CAS No.: 951616-46-9
M. Wt: 493.52
InChI Key: VTCIMGQTZZNAKJ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyrimidine derivative featuring a benzyl group at position 6, an ethyl substituent at position 2, and a 3,4,5-trimethoxyphenyl acetamide moiety. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents (e.g., colchicine analogs), which may imply antitubulin activity .

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O6/c1-5-28-14-18-22(27-28)24(32)30(13-16-9-7-6-8-10-16)25(33)29(18)15-21(31)26-17-11-19(34-2)23(36-4)20(12-17)35-3/h6-12,14H,5,13,15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCIMGQTZZNAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used include hydrazine derivatives and β-diketones.

    Introduction of the Benzyl and Ethyl Groups: This step involves the alkylation of the pyrazolo[4,3-d]pyrimidine core using benzyl halides and ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Trimethoxyphenylacetamide Moiety: This step involves the acylation of the intermediate compound with 3,4,5-trimethoxyphenylacetic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Heterocyclic Scaffold Comparisons

The pyrazolo[4,3-d]pyrimidine core distinguishes this compound from other pyrimidine derivatives. Key comparisons include:

Compound Core Structure Substituents Reported Bioactivity Reference
Target Compound Pyrazolo[4,3-d]pyrimidine 6-Benzyl, 2-ethyl, N-(3,4,5-trimethoxyphenyl)acetamide Not explicitly stated
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl) derivatives Thiazolo[3,2-a]pyrimidine Varied benzylidene groups, 5-methylfuran Anticancer (in vitro cytotoxicity)
N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide Thieno[3,2-d]pyrimidine 3,4,5-Trimethoxyphenyl, chloro-fluorophenyl acetamide TRK kinase inhibition (IC50 = 0.8–4.2 nM)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) derivatives Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene, phenyl Antimicrobial activity

Key Observations :

  • The thieno-pyrimidine and thiazolo-pyrimidine analogs exhibit well-characterized bioactivities (e.g., kinase inhibition, antimicrobial effects), suggesting the target compound’s pyrazolo-pyrimidine core may share overlapping targets .
  • The 3,4,5-trimethoxyphenyl group in the target compound aligns with derivatives showing microtubule disruption or kinase modulation, though substituent positioning (e.g., benzyl vs. benzylidene) affects potency .
Substituent-Driven Functional Comparisons
  • Benzyl vs. The rigid benzylidene moiety may confer higher metabolic stability compared to the flexible benzyl group in the target compound .
  • Trimethoxyphenyl vs. Other Aromatic Groups: Derivatives with 3,4,5-trimethoxyphenyl (e.g., ) show superior kinase inhibition compared to those with 4-cyanophenyl (), likely due to improved hydrogen bonding and hydrophobic interactions .

Computational and Experimental Similarity Analyses

Tanimoto Similarity Indexing

Using methodologies described in and , the target compound’s similarity to known bioactive analogs was assessed:

Reference Compound Tanimoto Coefficient Key Structural Overlaps
SAHA (HDAC inhibitor) ~0.45 Acetamide linker, aromatic pharmacophore
4m (TRK inhibitor, ) ~0.72 Pyrimidine core, 3,4,5-trimethoxyphenyl group
Aglaithioduline (Epigenetic modulator) ~0.65 Heterocyclic core, methoxy substituents

Implications :

  • Lower similarity to SAHA (~0.45) indicates divergent epigenetic targets .
Molecular Networking ()

Fragmentation patterns (MS/MS) and cosine scores align the target compound with pyrimidine-based clusters associated with kinase inhibition (cosine >0.8) rather than antimicrobial or cytotoxic clusters (cosine <0.6).

Biological Activity

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological mechanisms, and therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C24H25N5O4
  • Molecular Weight : 447.495 g/mol
  • IUPAC Name : 2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce various functional groups to the pyrazolo[4,3-d]pyrimidine scaffold. The synthetic pathways often utilize starting materials like benzyl and ethyl derivatives combined with acetamide functionalities.

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit notable antitumor properties. For instance:

  • A study demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives showed IC50 values significantly lower than standard treatments like olomoucine I against breast cancer cell lines (MCF-7), with values ranging from 0.004 to 0.009 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of CDKs, which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • Antimetabolite Activity : These compounds also act as antimetabolites in purine biochemical reactions, further contributing to their cytotoxic effects .

Other Biological Activities

Beyond antitumor effects, related compounds have shown:

  • Antibacterial and Antifungal Properties : Various studies have reported that pyrazolo derivatives possess antibacterial and antifungal activities against a range of pathogens .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on MCF-7 Cell Line : A novel derivative was tested against the MCF-7 breast cancer cell line and exhibited significant cytotoxicity with an IC50 of 23 µM compared to doxorubicin .
  • Screening for Kinase Inhibition : A screening library identified compounds similar to our target that inhibited specific kinases involved in tumor progression .

Data Tables

Compound NameStructureIC50 (µM)Biological Activity
Olomoucine I-<0.009Antitumor
Novel Derivative A-23Antitumor
Compound B-0.296Anti-Virulence

Q & A

What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols with strict control of temperature, solvent choice, and catalysts. For example:

  • Reflux conditions : Use acetic anhydride/acetic acid (10:20 mL) with sodium acetate (0.5 g) as a base, refluxed for 2–3 hours to facilitate cyclization .
  • Catalysts : Sodium hydride or potassium carbonate in DMF/DMSO for nucleophilic substitutions .
  • Purification : Column chromatography (hexane/acetone gradients) or recrystallization from ethanol/DMF-water mixtures to isolate pure product .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm intermediate purity .

How can researchers resolve discrepancies in biological activity data observed across studies?

Level: Advanced
Methodological Answer:
Contradictions in bioactivity data may arise from structural analogs, assay conditions, or impurities. To address this:

  • Purity validation : Re-analyze compound purity via HPLC (>95%) and NMR (e.g., absence of residual solvents) .
  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin) .
  • Structural analogs : Compare activity with derivatives (e.g., furan-2-ylmethyl or trimethoxyphenyl variants) to identify pharmacophore contributions .
  • Molecular docking : Perform in silico studies (AutoDock Vina) to validate target binding and explain potency variations .

What computational approaches predict binding affinity with biological targets?

Level: Advanced
Methodological Answer:
Quantum chemical calculations and molecular dynamics are critical:

  • Reaction path search : Use density functional theory (DFT) to model transition states and optimize reaction pathways .
  • Molecular docking : Employ AutoDock or Schrödinger Suite to predict interactions with targets like kinases or GPCRs. Validate with free-energy perturbation (FEP) calculations .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Which characterization techniques confirm structure and purity post-synthesis?

Level: Basic
Methodological Answer:
Essential techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent integration (e.g., benzyl protons at δ 6.5–7.5 ppm) and carbonyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 507.44 for C21_{21}H16_{16}F3_3N5_5O5_5S) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretches at 1700–1750 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation .

How can solubility be optimized for in vitro assays?

Level: Advanced
Methodological Answer:
Improve solubility via:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate or PEG groups at the acetamide moiety .
  • Salt formation : React with HCl or sodium salts to enhance aqueous solubility .

What are common byproducts during synthesis, and how are they minimized?

Level: Advanced
Methodological Answer:
Byproducts include unreacted intermediates or oxidized derivatives:

  • Minimization : Optimize reaction time (e.g., 3–6 hours for cyclization) and stoichiometry (1:1.2 molar ratios) .
  • Characterization : LC-MS to identify byproducts (e.g., m/z shifts corresponding to hydrolyzed acetamide) .
  • Purification : Gradient elution in column chromatography to separate close-eluting impurities .

Which in vitro models evaluate anticancer potential?

Level: Basic
Methodological Answer:
Standard assays include:

  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, A549) .
  • Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays .
  • Migration inhibition : Scratch/wound healing assays for anti-metastatic potential .

How to design SAR studies for pharmacophore identification?

Level: Advanced
Methodological Answer:
Systematic structural modifications and testing:

  • Core substitutions : Replace benzyl with 4-fluorobenzyl or alkyl chains to assess steric effects .
  • Trimethoxyphenyl modifications : Vary methoxy positions (e.g., 3,4,5- vs. 2,4,5-) to study electronic impacts .
  • Biological testing : Compare IC50_{50} values across analogs to map critical substituents .

What considerations are critical for scaling up synthesis?

Level: Advanced
Methodological Answer:
Key factors include:

  • Heat management : Use jacketed reactors for exothermic steps (e.g., cyclization) .
  • Solvent volume : Optimize to ≤10:1 solvent-to-substrate ratio for cost-effective purification .
  • Catalyst recovery : Employ immobilized catalysts (e.g., Pd/C) for reuse .

How do modifications at the pyrazolo[4,3-d]pyrimidin-4-yl moiety affect stability?

Level: Advanced
Methodological Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) increase hydrolytic stability but reduce solubility .
  • Accelerated stability studies : Expose to pH 1–13 buffers at 40°C for 48 hours, monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation .

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